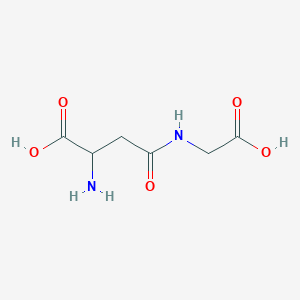
beta-Aspartylglycine
説明
Synthesis Analysis
The synthesis of beta-Aspartylglycine involves biochemical pathways that are influenced by dietary and enzymatic factors. Studies have shown that dietary gelatin can elevate the urinary excretion of beta-Aspartylglycine, indicating a dietary influence on its synthesis. Moreover, enzymatic digests of collagen, through the action of collagenase, Pronase, and a combination of prolidase and leucinaminopeptidase, have revealed the presence of beta-Aspartylglycine, suggesting enzymatic contributions to its formation (Pisano, Prado, & Freedman, 1966).
Molecular Structure Analysis
Beta-Aspartylglycine's molecular structure has been characterized using various analytical techniques. Its identification in Aplysia californica was confirmed by gas chromatography-mass spectrometry (GCMS) using trimethylsilyl derivatives prepared before and after acid hydrolysis. Techniques such as thin-layer chromatography (TLC) have also been employed to distinguish it as the beta-isomer, based on its mobility and reaction with specific reagents (McCaman & Stetzler, 1984).
Chemical Reactions and Properties
Beta-Aspartylglycine's reactivity and stability are noteworthy, especially its resistance to enzymatic hydrolysis. Studies involving rats have indicated that beta-Aspartylglycine is not readily hydrolyzed to its constituent amino acids in liver and small intestine, and only slightly in the kidney, highlighting its chemical stability within biological systems (Tanaka, Noutomi, Akiba, & Nishi, 1992).
Physical Properties Analysis
The physical properties of beta-Aspartylglycine, such as solubility and distribution in biological tissues, have been investigated. Its presence in specific tissues of Aplysia kurodai, with high concentrations found in body wall and gill, suggests unique distribution patterns that could reflect its solubility and transport mechanisms within organisms (Sato, Yamaguchi, Kanno, & Sato, 1989).
科学的研究の応用
Presence in Human Urine and Protein Digests : Beta-aspartylglycine has been found in human urine and enzymatic digests of proteins, indicating its potential role in linking polypeptide chains in certain proteins (Pisano, Prado, & Freedman, 1966).
Neurological and Reproductive Significance in Marine Mollusc : It has been identified in the nervous tissue and reproductive tract of Aplysia californica, a marine gastropod mollusc (McCaman & Stetzler, 1984), and in Aplysia kurodai with high concentrations in body wall and gill tissues (Sato, Yamaguchi, Kanno, & Sato, 1989).
Role in Microbial Flora : Beta-aspartylglycine has been identified as a unique substance in the caecal contents of germ-free and antibiotic-treated mice, suggesting its accumulation may be influenced by certain bacteria (Welling & Groen, 1978). It is also an indicator of colonization-resistance in anaerobic bacteria, reflecting a disturbance in bacterial flora in human feces (Welling, Stege, & Meijer-Severs, 1988).
Toxicity in Uremic Patients : Found in uremic patients' serum, beta-aspartylglycine may influence the development of uremic toxaemia, with high doses potentially being toxic (Gejyo, Kinoshita, Ito, & Ikenaka, 1978).
Metabolic Aspects : In normal young rats, most beta-aspartylglycine is hardly hydrolyzed and rapidly excreted into the urine, possibly derived from endogenous tissue proteins (Tanaka, Noutomi, Akiba, & Nishi, 1992).
Enzymatic Activity : L-asparaginases from Escherichia coli and Erwinia chrysanthemi can hydrolyze aspartylpeptides, suggesting that L-asparaginase therapy may affect the metabolism of aspartylpeptides in the human body (Kelo et al., 2002).
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDWFWBGPKUOD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316273 | |
| Record name | β-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aspartylglycine | |
CAS RN |
3790-52-1 | |
| Record name | β-Aspartylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-ASPARTYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MG7G9Q44Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



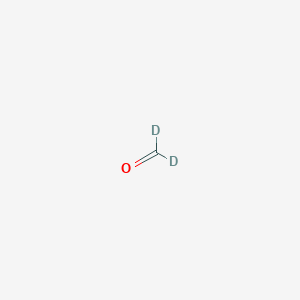
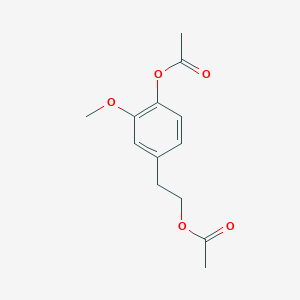
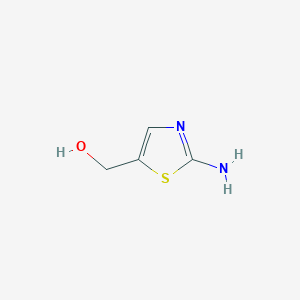
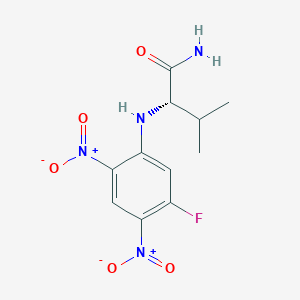
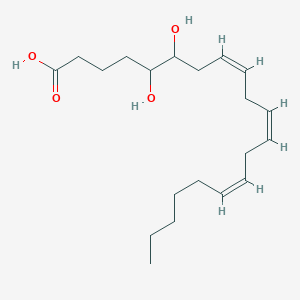
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)
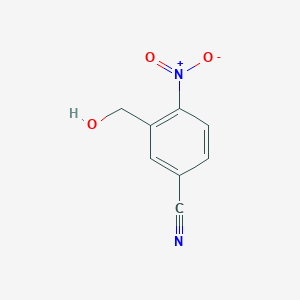
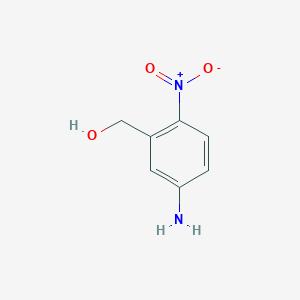

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)



